molecular formula C15H14N4OS B5637035 2-(1H-benzimidazol-2-ylthio)-N-(4-methyl-2-pyridinyl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No. B5637035
M. Wt: 298.4 g/mol
InChI Key: GDBCENVUCFXJQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves strategic incorporation of functional groups to enhance solubility, bioavailability, and target specificity. For instance, the introduction of a piperazine unit instead of a methylene chain improved aqueous solubility and oral absorption significantly in a related compound, leading to its selection as a clinical candidate (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives plays a crucial role in their chemical behavior and biological activity. Structural modifications, such as substituting different functional groups or altering the molecular framework, can significantly impact their pharmacological properties. For instance, the presence of a 4-amino substituent on the pyridine ring, moderated by an electron-withdrawing group, can achieve a balance between potency and stability under physiological conditions (Ife et al., 1989).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that are essential for their biological function. For example, the intramolecular cyclization of certain acetamides leads to the formation of pyridin-2(1H)-ones, showcasing the chemical versatility of these compounds (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and melting point, are influenced by their molecular structure. Modifications aimed at improving aqueous solubility, for example, are crucial for the development of clinically relevant compounds. The solubility and absorption characteristics directly impact their pharmacokinetic profile and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzimidazole derivatives are critical for their pharmacological action. The pKa values of newly synthesized acetamide derivatives reveal insights into their acidity constants, essential for understanding their interaction with biological molecules and their behavior in physiological environments (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-10-6-7-16-13(8-10)19-14(20)9-21-15-17-11-4-2-3-5-12(11)18-15/h2-8H,9H2,1H3,(H,17,18)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBCENVUCFXJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

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